molecular formula C17H19BrN2 B1468288 1-Benzyl-3-(3-bromophenyl)piperazine CAS No. 1248908-02-2

1-Benzyl-3-(3-bromophenyl)piperazine

Cat. No. B1468288
CAS RN: 1248908-02-2
M. Wt: 331.2 g/mol
InChI Key: FTSDFNZLMWWGJX-UHFFFAOYSA-N
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Description

1-Benzyl-3-(3-bromophenyl)piperazine is a derivative of Benzylpiperazine . Benzylpiperazine is a substance often used as a recreational drug and is known to have euphoriant and stimulant properties .


Synthesis Analysis

The synthesis of piperazines has been a topic of interest in recent years. A common method for synthesizing piperazines involves the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .


Molecular Structure Analysis

The molecular formula of 1-Benzyl-3-(3-bromophenyl)piperazine is C17H19BrN2 . The average mass is 331.250 Da and the monoisotopic mass is 330.073151 Da .


Chemical Reactions Analysis

Reactions at the benzylic position are common in organic chemistry. These reactions can involve free radical bromination, nucleophilic substitution, and oxidation .

Scientific Research Applications

Therapeutic Potential in Psychiatric Disorders

1-Benzyl-3-(3-bromophenyl)piperazine, as part of the piperazine family, is noted for its significance in medicinal chemistry due to its presence in compounds with central pharmacological activities. Research has identified its structure as a pivotal element in the development of therapeutic agents for various psychiatric disorders. Notably, compounds within this group have demonstrated promising results as potential atypical antipsychotics. One such example is a compound initially identified for its antipsychotic potential and later modified to improve its potency and oral bioavailability, leading to the creation of more effective derivatives with reduced risk of extrapyramidal side effects in humans (Bolós et al., 1996). Further, the piperazine moiety is integral to drugs with antipsychotic, antidepressant, and anxiolytic applications, emphasizing its value in addressing a spectrum of mental health conditions (Brito et al., 2018).

Role in Anticancer Therapy

Piperazine derivatives have shown promise in anticancer research. For instance, certain piperazine and triphenyl derivatives were tested against human chronic myelogenous leukemia cells, with some exhibiting significant inhibition of cell proliferation and potential synergistic effects with established anticancer drugs. This highlights the therapeutic potential of these compounds in cancer treatment strategies (Saab et al., 2013).

Antimicrobial and Antifungal Properties

The exploration of piperazine derivatives has extended into antimicrobial and antifungal domains. Research indicates that certain piperazine-linked structures demonstrate potent antibacterial activities against resistant strains of bacteria, showcasing their potential as effective agents in combating microbial infections. Similarly, piperazine derivatives have also displayed significant antimicrobial activities against a panel of drug-resistant pathogenic bacterial strains, opening avenues for their use in treating infections resistant to conventional therapies (Shroff et al., 2022; Krishna Reddy et al., 2013)(Reddy et al., 2013).

Advanced Functional Materials

Piperazine compounds have also been studied for their role in creating advanced functional materials. Research has shown that certain piperazine-based compounds, when synthesized with specific substituents, exhibit unique properties that can be harnessed for specialized applications, such as fluorescent logic gates and solvent-polarity reconfigurable logic gates. These findings point to the potential of piperazine derivatives in the development of innovative materials for various technological applications (Gauci & Magri, 2022).

Mechanism of Action

While the specific mechanism of action for 1-Benzyl-3-(3-bromophenyl)piperazine is not mentioned in the search results, piperazine compounds generally mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .

properties

IUPAC Name

1-benzyl-3-(3-bromophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2/c18-16-8-4-7-15(11-16)17-13-20(10-9-19-17)12-14-5-2-1-3-6-14/h1-8,11,17,19H,9-10,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSDFNZLMWWGJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)C2=CC(=CC=C2)Br)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-(3-bromophenyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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